molecular formula C16H14O2 B1334898 7-Hydroxy-4-phenyl-3,4-dihydronaphthalen-1(2H)-one CAS No. 432538-73-3

7-Hydroxy-4-phenyl-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B1334898
M. Wt: 238.28 g/mol
InChI Key: IHHCACIVDBWLHA-UHFFFAOYSA-N
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Description

7-Hydroxy-4-phenyl-3,4-dihydronaphthalen-1(2H)-one is a chemical compound that is structurally related to naphthalene derivatives. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis methods, which can be informative for understanding the synthesis and properties of 7-Hydroxy-4-phenyl-3,4-dihydronaphthalen-1(2H)-one.

Synthesis Analysis

The synthesis of related compounds, such as (R)-1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, involves a multi-step process starting from 7-methoxy tetralone. This process includes a Wittig olefination and Sharpless asymmetric dihydroxylation, followed by platinum-catalyzed oxidation . Although the target compound is not identical, the methods described could potentially be adapted for the synthesis of 7-Hydroxy-4-phenyl-3,4-dihydronaphthalen-1(2H)-one by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of 1,4-dihydronaphthalenes, which are closely related to the compound of interest, can be synthesized using platinum-catalyzed intramolecular hydroarylation . This method allows for the introduction of various functional groups, which could be relevant for the synthesis of 7-Hydroxy-4-phenyl-3,4-dihydronaphthalen-1(2H)-one, suggesting that the compound may have a complex structure amenable to modifications.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds indicate that platinum-catalyzed reactions are crucial for the formation of the naphthalene core . These reactions are highly selective and can be used to introduce different substituents onto the naphthalene framework. This information could be extrapolated to the synthesis of 7-Hydroxy-4-phenyl-3,4-dihydronaphthalen-1(2H)-one, where similar catalytic conditions might be employed to construct the phenyl and hydroxy substituents.

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of 7-Hydroxy-4-phenyl-3,4-dihydronaphthalen-1(2H)-one, the properties of similar compounds can be inferred. For instance, the presence of hydroxy groups typically affects the solubility and potential for hydrogen bonding . The phenyl group may contribute to the compound's aromaticity and stability. The dihydronaphthalene core is likely to impact the compound's reactivity and electronic properties, which could be explored through experimental studies.

Scientific Research Applications

Chemical Synthesis and Characterization

7-Hydroxy-4-phenyl-3,4-dihydronaphthalen-1(2H)-one has been involved in various chemical synthesis processes. For instance, its racemic and optical isomers were synthesized and studied using optical rotatory dispersion (ORD) spectrometry. These compounds have been further derivatized for specific applications, such as in the immunization of sheep against clover disease (Loder et al., 1978).

Biological Activity Evaluation

The compound and its derivatives have been evaluated for various biological activities. For example, azole-substituted 3,4-dihydronaphthalenes were synthesized and tested as nonsteroidal inhibitors of 17α-hydroxylase-C17,20-lyase, an enzyme involved in steroidogenesis (Zhuang & Hartmann, 1999). Additionally, Schiff base derivatives of this compound have been synthesized and characterized, showing significant antibacterial and antiproliferative activities (Osowole, 2012).

Chemical Structure Analysis

Studies have also focused on the compound's chemical structure and its modifications. For instance, research has been conducted on the base-catalyzed rearrangements of bicyclic δ-hydroxy-αβ-enones, including variants of 7-Hydroxy-4-phenyl-3,4-dihydronaphthalen-1(2H)-one, to understand the reaction mechanisms and structural changes (Ramani et al., 1972).

Cytoprotective Effects

In a more biological context, certain derivatives of this compound were isolated from plants and studied for their cytoprotective effects against oxidative damage in liver cells. These studies provide insights into potential therapeutic applications of these compounds (Kil et al., 2018).

Synthetic Applications

The compound has also been used in the synthesis of novel chemical structures. For example, it has been used in Michael condensation reactions for the targeted synthesis of O-heterocyclic hybrid systems, highlighting its versatility in organic synthesis (Kanevskaya et al., 2022).

Safety And Hazards

This involves studying the compound’s toxicity, environmental impact, handling precautions, etc.


Future Directions

This involves discussing potential future research directions, such as new synthetic methods, applications, etc.


properties

IUPAC Name

7-hydroxy-4-phenyl-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c17-12-6-7-14-13(11-4-2-1-3-5-11)8-9-16(18)15(14)10-12/h1-7,10,13,17H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHCACIVDBWLHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C1C3=CC=CC=C3)C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70387799
Record name 7-Hydroxy-4-phenyl-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxy-4-phenyl-3,4-dihydronaphthalen-1(2H)-one

CAS RN

432538-73-3
Record name 7-Hydroxy-4-phenyl-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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